REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:1][O:2][N:3]([C:4]([CH2:5][NH:6][C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:13])=[O:14])[CH3:15].[Cl-:23].[I-:16].[NH4+:24].[s:17]1[cH:18][c:19]([Mg+:22])[cH:20][cH:21]1>>[C:4]([CH2:5][NH:6][C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:13])(=[O:14])[c:19]1[cH:18][s:17][cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)CNC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]c1ccsc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCC(=O)c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |